(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-15-7-12-20(25)21(13-15)27-24-19(14-16-5-3-4-6-22(16)30-24)23(28)26-17-8-10-18(29-2)11-9-17/h3-14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZOZMHAZFWPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 402.4 g/mol
- CAS Number : 1327185-02-3
The compound features a chromene backbone substituted with a fluoro-methylphenyl group and a methoxyphenyl group, which may influence its biological activity.
Research indicates that derivatives of chromene-3-carboxamide can function as inhibitors of various enzymes, particularly those involved in cancer progression. One notable target is the aldo-keto reductase (AKR) superfamily, specifically AKR1B10, which has been implicated in tumorigenesis:
- Inhibition of AKR1B10 : A study demonstrated that certain chromene derivatives exhibit potent inhibition of AKR1B10 with an IC value as low as 0.8 µM, highlighting their potential as therapeutic agents against cancer .
Anticancer Properties
The biological activity of this compound has been explored through various studies focusing on its anticancer properties:
- Inhibition Studies : In vitro studies have shown that this compound can effectively inhibit the growth of cancer cell lines, suggesting its role as a potential anticancer agent.
- Mechanistic Insights : The compound's ability to inhibit AKR1B10 not only affects tumor growth but also impacts metabolic pathways associated with oxidative stress and cell proliferation.
Antioxidant Activity
Chromene derivatives are known for their antioxidant properties, which can contribute to their anticancer effects by mitigating oxidative stress within cells.
Case Studies
Several studies have focused on the biological activity of chromene derivatives similar to this compound:
Scientific Research Applications
Overview
(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in various fields including medicinal chemistry, biological research, and material science.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in treating a range of diseases, particularly cancer and infectious diseases. Its structural features may enhance its interaction with biological targets, making it a candidate for drug development.
- Anticancer Properties : Preliminary studies suggest that chromene derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The specific fluorinated and methoxy-substituted groups in this compound may enhance its bioactivity compared to similar compounds.
- Antimicrobial Activity : Research indicates that chromene derivatives possess antimicrobial properties. The unique structure of this compound may contribute to its efficacy against various pathogens.
Biological Research
The compound serves as a valuable tool in biological studies due to its ability to modulate enzyme activity and influence gene expression.
- Mechanism of Action : It may act by binding to specific enzymes or receptors, thereby altering metabolic pathways or gene expression profiles associated with disease processes.
- Bioactive Compound Exploration : The compound is being explored as a probe for investigating biological interactions, providing insights into cellular mechanisms and disease pathology.
Material Science
In addition to its biological applications, this compound has potential uses in developing new materials.
- Fluorescent Materials : The presence of the methoxy group and the fluorinated phenyl ring may impart unique optical properties, making it suitable for applications in fluorescent materials or sensors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their structural differences are summarized below:
*Estimated based on structural similarity to .
Substituent Analysis:
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluoro-5-methylphenyl group in the target compound combines a fluorine (electron-withdrawing) and methyl (electron-donating) group, balancing electronic effects. The 4-methoxyphenyl carboxamide substituent in the target enhances solubility compared to the 4-chlorophenyl group in , which increases lipophilicity.
Steric Effects :
Physicochemical and Pharmacokinetic Properties
Key Findings:
Solubility :
- The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to chlorinated analogs (e.g., ) but may reduce passive diffusion across lipid membranes.
- Analogs with tetrahydrofuran-2-ylmethyl substituents () exhibit intermediate solubility due to the polar ether oxygen.
Metabolic Stability :
- Fluorine in the target compound may block oxidative metabolism at the 2-position of the phenyl ring, enhancing stability compared to chlorine in , which is susceptible to enzymatic dehalogenation.
Q & A
Q. What are the recommended synthetic routes for (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally similar chromene-carboxamide derivatives often involves condensation reactions between substituted amines and carbonyl precursors. For example, microwave-assisted synthesis under solvent-free conditions has been shown to enhance reaction efficiency and reduce side products in analogous compounds . Key steps include:
- Imine formation : Reacting 2-fluoro-5-methylaniline with a chromene-3-carboxaldehyde intermediate under acidic catalysis.
- Coupling : Introducing the 4-methoxyphenyl group via nucleophilic acyl substitution.
A comparative table of synthetic methods:
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Microwave-assisted | 78–85 | ≥95 | 150°C, 20 min, solvent-free |
| Conventional reflux | 60–70 | 90–92 | Toluene, 12 h, Dean-Stark trap |
Optimization should focus on controlling stereochemistry (Z/E isomerism) through pH and temperature modulation .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the Z-configuration of the imine group and chromene ring conformation. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, with success dependent on high-resolution data (≤ 0.8 Å) and twin detection algorithms .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methoxy singlet (δ ~3.8 ppm), and imine proton (δ ~8.5 ppm, Z-configuration).
- ¹³C NMR : Carbonyl resonance (δ ~165 ppm) and fluorophenyl/methoxyphenyl carbons.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₀FN₂O₃: 409.1453).
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., dipole moments, solubility) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. For example:
- Dipole moments : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) may predict values deviating from X-ray-derived moments due to intermolecular interactions in the solid state .
- Solubility : Experimental logP values (e.g., ~3.2 in octanol/water) may differ from software predictions (e.g., ChemAxon). Validate via HPLC-based shake-flask assays.
Mitigation strategies: - Use polarized continuum models (PCM) in DFT to account for solvent effects.
- Cross-validate crystallographic data with solid-state NMR to assess packing influences .
Q. What experimental design considerations are critical for optimizing this compound's biological activity in in vitro assays?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the methoxyphenyl group to enhance membrane permeability (e.g., replace with trifluoromethoxy) or fluorophenyl substituents to adjust lipophilicity .
- Assay conditions :
- Use low-DMSO concentrations (<0.1% v/v) to avoid cytotoxicity.
- Include positive controls (e.g., kinase inhibitors for enzyme assays) and validate target engagement via SPR or ITC.
Example optimization workflow:
Library synthesis : Generate 10–15 analogs with systematic substituent variations.
High-throughput screening : Prioritize hits with IC₅₀ < 1 µM in target assays.
ADMET profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding .
Q. How can researchers address challenges in characterizing degradation products or impurities during stability studies?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS/MS analysis : Identify major degradation products using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) and compare fragmentation patterns with predicted pathways.
Common impurities:
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Des-fluoro analog | Incomplete fluorination | Optimize reaction time/temperature |
| E-isomer | Stereochemical instability | Use chiral chromatography for separation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
